(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with fluorine atoms and piperazine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperazine and Pyrrolidine Groups: These groups can be introduced via nucleophilic substitution reactions, often using piperazine and pyrrolidine derivatives as nucleophiles.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties.
Reduction: Reduction reactions can be performed on the quinoline core or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings and the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: In the industrial sector, it may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the piperazine and pyrrolidine groups play crucial roles in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Fluorinated Piperazines: Compounds such as fluoxetine, which contain fluorinated piperazine moieties.
Pyrrolidine Derivatives: Compounds like nicotine, which include a pyrrolidine ring.
Uniqueness: The uniqueness of (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. Its structure combines a quinoline moiety with a piperazine ring, both of which are known to contribute significantly to biological activity. The presence of fluorine substituents enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Chemical Structure and Properties
The compound features the following structural components:
- Quinoline moiety : Known for its role in various biologically active compounds.
- Piperazine ring : Often associated with modulation of neurotransmitter systems.
- Fluorine substituents : Enhance lipophilicity and may influence binding affinity to biological targets.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
1. Antimicrobial Activity
Compounds similar to this one have demonstrated antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.
2. Antitumor Properties
The quinoline structure is particularly notable for its antitumor activity. Compounds with similar frameworks have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Neurotransmitter Modulation
The piperazine component is linked to serotonin receptor modulation, suggesting potential applications in treating psychiatric disorders. Research on related compounds indicates their ability to act as antagonists or agonists at various serotonin receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of quinoline derivatives, revealing that certain modifications could enhance activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway.
Study 3: Neuropharmacological Effects
Research on related piperazine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). In vivo studies showed improved behavioral outcomes in animal models of depression when treated with these compounds.
Interaction Studies
To understand how modifications influence biological activity, researchers employ techniques such as:
- Molecular Docking Studies : These help predict binding affinities to specific targets.
- Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.
Results from these studies indicate that structural modifications can significantly affect binding affinities and selectivity towards various biological targets.
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds reveals insights into their biological activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
6-Methylquinoline | Quinoline | Antitumor |
1-(4-Fluorophenyl)piperazine | Piperazine | Serotonin receptor modulation |
Ciprofloxacin | Fluoroquinolone | Antibacterial |
The unique combination of functional groups in This compound may provide distinct pharmacological profiles compared to these similar compounds.
Properties
IUPAC Name |
[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBUIKQPBEGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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